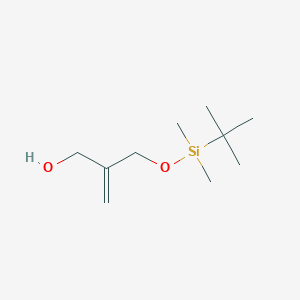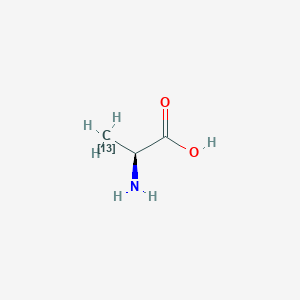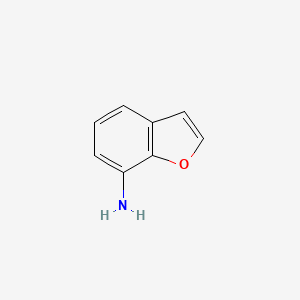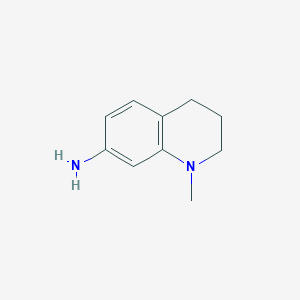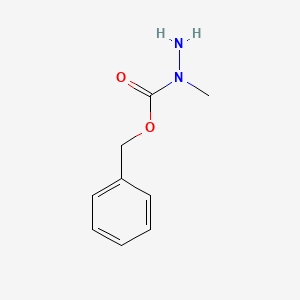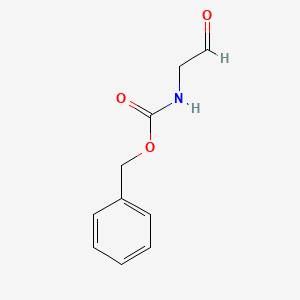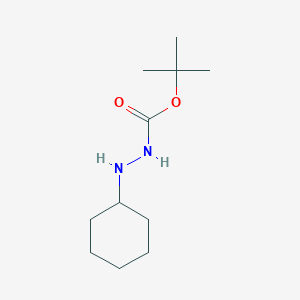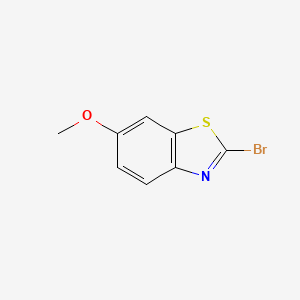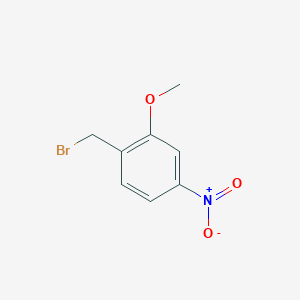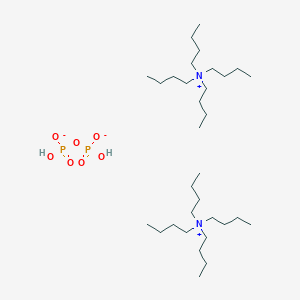
Bis(tetrabutylammonium) Dihydrogen Pyrophosphate
Overview
Description
Bis(tetrabutylammonium) Dihydrogen Pyrophosphate is a chemical compound with the molecular formula C32H74N2O7P2. It is commonly used as a biochemical reagent and has applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is known for its role in the synthesis of nucleotide 5’-O-triphosphates, which are essential for various biochemical processes .
Mechanism of Action
Target of Action
Bis(tetrabutylammonium) Dihydrogen Pyrophosphate is primarily used as a reagent in the synthesis of nucleotide 5’-O-triphosphates . Its primary targets are the nucleotides that are involved in various biological processes, including DNA replication and repair, RNA transcription, and protein synthesis .
Mode of Action
The compound interacts with its targets (nucleotides) through a process known as phosphorylation . In this process, the compound donates a phosphate group to the nucleotide, converting it into a triphosphate . This reaction is facilitated by the presence of pyrophosphate .
Biochemical Pathways
The phosphorylation of nucleotides by this compound affects several biochemical pathways. The most notable is the synthesis of nucleotide 5’-O-triphosphates, which are crucial components of nucleic acids and are involved in energy transfer within the cell .
Result of Action
The result of the action of this compound is the production of nucleotide 5’-O-triphosphates . These triphosphates are essential for various biological processes, including the synthesis of DNA and RNA, and the regulation of enzymatic activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to air, heat, and moisture, and should be stored under inert gas at temperatures below 0°C . These conditions help maintain the stability and efficacy of the compound.
Biochemical Analysis
Biochemical Properties
Bis(tetrabutylammonium) Dihydrogen Pyrophosphate plays a crucial role in biochemical reactions, particularly in the phosphorylation of nucleotides. It interacts with enzymes such as pyrophosphatases, which catalyze the hydrolysis of pyrophosphate to inorganic phosphate . This interaction is essential for the synthesis of nucleotide triphosphates, which are vital for DNA and RNA synthesis . The compound also interacts with proteins involved in nucleotide metabolism, facilitating the transfer of phosphate groups to nucleotides .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects cell function by modulating the availability of nucleotide triphosphates, which are necessary for DNA replication and transcription . The compound’s impact on cell signaling pathways can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with enzymes and proteins involved in nucleotide metabolism . It acts as a phosphorylating reagent, transferring phosphate groups to nucleotides and other biomolecules . This process is critical for the synthesis of nucleotide triphosphates, which are essential for various cellular functions . The compound may also influence enzyme activity by inhibiting or activating specific enzymes involved in nucleotide metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is stable when stored under inert gas and at low temperatures (below 0°C), but it is sensitive to air, moisture, and heat . Long-term exposure to these conditions can lead to degradation, affecting its efficacy in biochemical reactions . Studies have shown that the compound maintains its activity over extended periods when stored under optimal conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively facilitates nucleotide synthesis without causing adverse effects . At high doses, it may exhibit toxic effects, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and higher doses do not result in increased activity .
Metabolic Pathways
This compound is involved in metabolic pathways related to nucleotide synthesis and metabolism . It interacts with enzymes such as pyrophosphatases and kinases, which are responsible for the transfer of phosphate groups to nucleotides . This interaction is crucial for maintaining the balance of nucleotide pools within cells, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments where nucleotide synthesis occurs . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .
Subcellular Localization
This compound is localized to subcellular compartments involved in nucleotide synthesis, such as the nucleus and mitochondria . Targeting signals and post-translational modifications may direct the compound to these specific compartments, enhancing its activity and function . The compound’s localization is essential for its role in facilitating nucleotide synthesis and maintaining cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(tetrabutylammonium) Dihydrogen Pyrophosphate typically involves the reaction of tetrabutylammonium bromide with pyrophosphoric acid. The reaction proceeds as follows:
- Tetrabutylammonium bromide reacts with pyrophosphoric acid to form tetrabutylammonium pyrophosphate.
- The resulting tetrabutylammonium pyrophosphate is then treated with an appropriate hydroxide, such as ammonium hydroxide or sodium hydroxide, under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically stored under inert gas and at low temperatures to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Bis(tetrabutylammonium) Dihydrogen Pyrophosphate undergoes various chemical reactions, including:
Phosphorylation: It is used as a phosphorylating reagent in the synthesis of nucleotide 5’-O-triphosphates.
Substitution: The compound can participate in substitution reactions where the pyrophosphate group is replaced by other functional groups.
Common Reagents and Conditions
Phosphorylation: Common reagents include pyrophosphate and nucleotide precursors.
Substitution: Reagents such as alkyl halides or other electrophiles can be used to introduce new functional groups.
Major Products
Scientific Research Applications
Bis(tetrabutylammonium) Dihydrogen Pyrophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of nucleotide 5’-O-triphosphates and other phosphorylated compounds.
Medicine: It plays a role in the development of nucleotide-based drugs and therapeutic agents.
Industry: The compound is used in the production of various biochemical reagents and intermediates.
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium Pyrophosphate: Similar in structure but lacks the dihydrogen component.
Tetrabutylammonium Hydrogen Phosphate: Contains a single phosphate group instead of a pyrophosphate group.
Uniqueness
Bis(tetrabutylammonium) Dihydrogen Pyrophosphate is unique due to its ability to efficiently phosphorylate nucleotide precursors, making it an essential reagent in the synthesis of nucleotide 5’-O-triphosphates. Its stability and reactivity under mild conditions also make it a valuable compound in various scientific research applications .
Properties
IUPAC Name |
[hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H36N.H4O7P2/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8(2,3)7-9(4,5)6/h2*5-16H2,1-4H3;(H2,1,2,3)(H2,4,5,6)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGBCELIUCBRKN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)([O-])OP(=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H74N2O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857447-79-1 | |
| Record name | Bis(tetrabutylammonium) Dihydrogen Pyrophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


